

Apoptosis Induction by PHA-793887 in Solid Tumors: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PHA-793887

Cat. No.: B610080

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Introduction

PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity across a range of human tumor cell lines. As a pan-CDK inhibitor, it targets several key regulators of the cell cycle, leading to cell cycle arrest and, at higher concentrations, the induction of apoptosis. This technical guide provides an in-depth overview of the core mechanism of action of **PHA-793887**, its efficacy in solid tumor models, and the critical findings from its clinical development. While showing promise in preclinical studies, its progression was halted due to significant hepatotoxicity observed in a Phase I clinical trial.

Mechanism of Action: Pan-CDK Inhibition

PHA-793887 exerts its anti-cancer effects by targeting multiple members of the CDK family, which are serine/threonine kinases crucial for cell cycle progression and transcription. Its inhibitory profile is characterized by low nanomolar efficacy against several CDKs.

Table 1: Inhibitory Activity of **PHA-793887** against Cyclin-Dependent Kinases

CDK Target	IC50 (nM)
CDK2/Cyclin A	8
CDK2/Cyclin E	8
CDK5/p25	5
CDK7/Cyclin H	10
CDK1/Cyclin B	60
CDK4/Cyclin D1	62
CDK9/Cyclin T1	138

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

The inhibition of these CDKs disrupts the normal progression of the cell cycle. Specifically, the inhibition of CDK1, CDK2, and CDK4 leads to cell cycle arrest.[\[3\]](#)

Efficacy in Solid Tumor Cell Lines

PHA-793887 has demonstrated potent anti-proliferative activity in a variety of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation varies across different cancer types.

Table 2: Anti-proliferative Activity (IC50) of **PHA-793887** in Human Solid Tumor Cell Lines

Cell Line	Cancer Type	IC50 (μM)
A2780	Ovarian Carcinoma	0.088 - 0.09
HCT-116	Colon Carcinoma	0.163
COLO-205	Colon Carcinoma	0.188
BX-PC3	Pancreatic Carcinoma	Not specified
DU-145	Prostate Carcinoma	Not specified
PC3	Prostate Carcinoma	Not specified
A375	Melanoma	Not specified
MCF-7	Breast Carcinoma	Not specified

IC50 values are for cell proliferation assays, typically conducted over 72 hours.[1]

In addition to inhibiting proliferation, **PHA-793887** has been shown to be effective in in vivo xenograft models of human ovarian (A2780), colon (HCT-116), and pancreatic (BX-PC3) carcinomas.[1]

Induction of Cell Cycle Arrest and Apoptosis

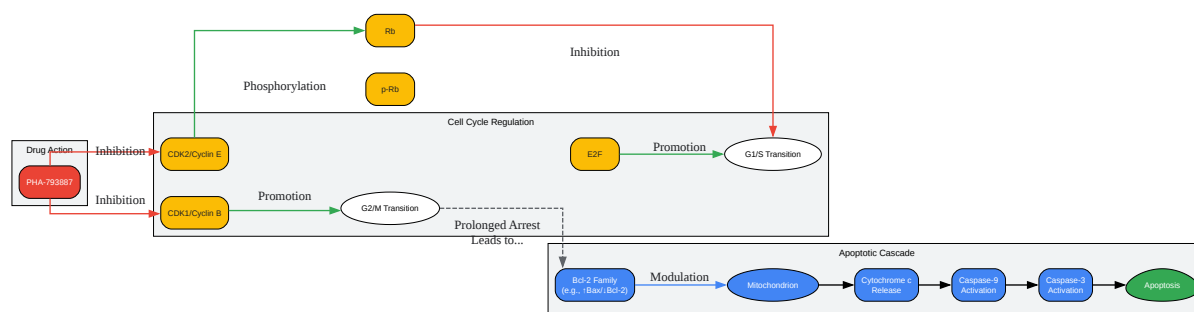
The primary mechanism by which **PHA-793887** exerts its anti-tumor effects is through the induction of cell cycle arrest, which at sustained and higher concentrations, leads to apoptosis.

Cell Cycle Arrest

Treatment with **PHA-793887** leads to a significant perturbation of the cell cycle. In the A2780 ovarian cancer cell line, treatment with 1 μM of **PHA-793887** resulted in a decrease in the S phase population, with a subsequent increase in the G1 phase and a slight accumulation of cells in the G2/M phase.[1] At a higher concentration of 3 μM , a significant increase in the G2/M phase was observed, coupled with a reduction in DNA synthesis.[1] This cell cycle arrest is a direct consequence of the inhibition of key CDKs that regulate cell cycle transitions. A key substrate of CDKs, the retinoblastoma protein (Rb), is inhibited from being phosphorylated by **PHA-793887**. [2]

Apoptosis

While **PHA-793887** induces cell cycle arrest at lower doses, higher concentrations (around 5 μ M in leukemia cell lines) have been shown to induce apoptosis.[1][2] The precise molecular cascade leading to apoptosis in solid tumors following treatment with **PHA-793887** is not fully elucidated in the available literature. However, based on its mechanism as a pan-CDK inhibitor, a putative pathway can be proposed. Inhibition of CDKs, particularly CDK1 and CDK2, can lead to a G2/M arrest. Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway. This is often mediated by the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.



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Caption: Putative signaling pathway of **PHA-793887**-induced apoptosis.

Clinical Development and Hepatotoxicity

A Phase I, first-in-man, dose-escalation study of **PHA-793887** was conducted in patients with advanced/metastatic solid tumors.[3][4] The study aimed to determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase II dose.

Patients received **PHA-793887** as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle, with dose escalations from 11 mg/m² to 66 mg/m². [4] While toxicity was acceptable at lower doses, the drug was poorly tolerated at doses ≥ 44 mg/m². [4]

Table 3: Summary of Phase I Clinical Trial Findings for **PHA-793887**

Parameter	Finding
Patient Population	19 patients with advanced/metastatic solid tumors
Dose Levels	11, 22, 44, and 66 mg/m ²
Dose-Limiting Toxicities (DLTs)	Primarily severe, dose-related hepatotoxicity. One case of fatal hepatorenal failure at 44 mg/m ² .
Maximum Tolerated Dose (MTD)	Not established due to trial termination.
Clinical Activity	No objective responses were observed. Disease stabilization was seen in five patients.
Outcome	The study was terminated prematurely due to severe hepatic toxicity.

Data from Massard et al., 2011.[3][4]

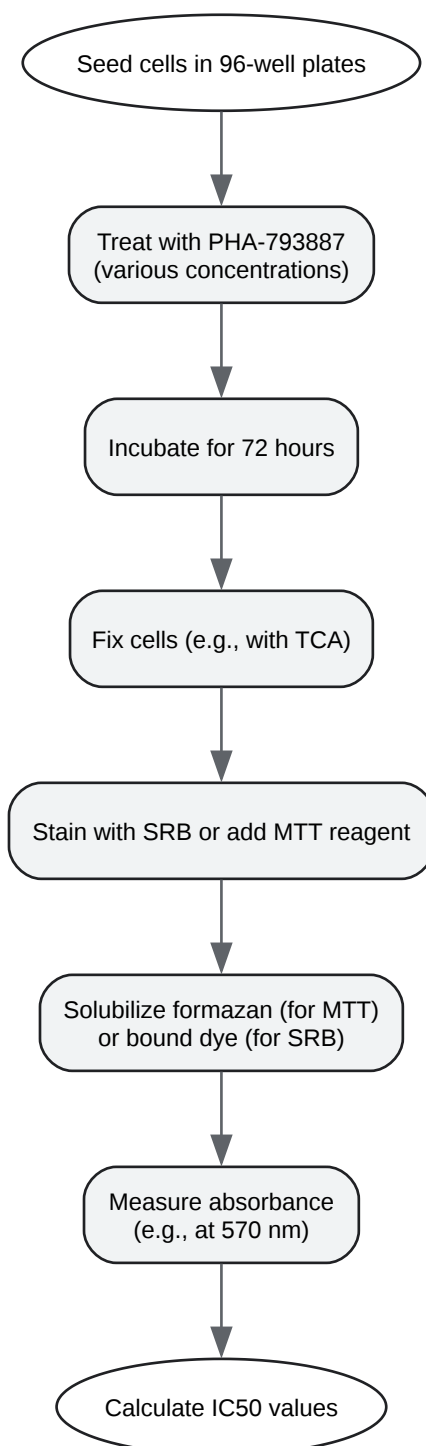
The unexpected and severe hepatotoxicity was not predicted by preclinical models and ultimately led to the cessation of further clinical development of **PHA-793887**. [4]

Experimental Protocols

Detailed experimental protocols for the studies specifically investigating **PHA-793887** in solid tumors are not extensively published. However, standard methodologies for assessing

apoptosis and cell cycle are applicable and are outlined below.

Cell Viability and Proliferation Assay (e.g., SRB or MTT Assay)

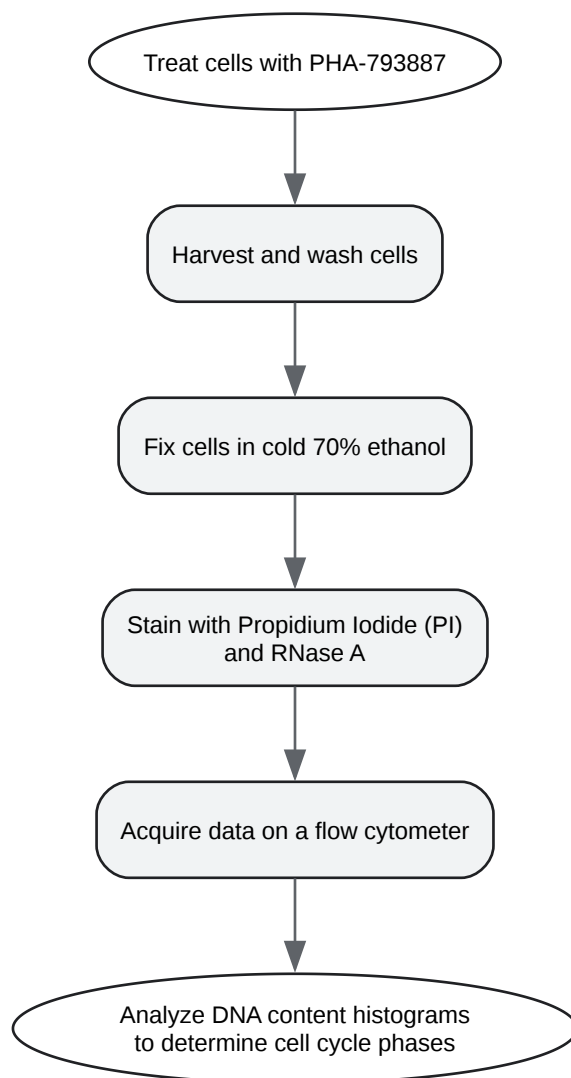


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Caption: General workflow for a cell viability/proliferation assay.

- Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.
- Drug Treatment: Treat the cells with a range of concentrations of **PHA-793887**. Include a vehicle control.
- Incubation: Incubate the plates for a specified period, typically 72 hours.
- Fixation and Staining:
 - For SRB: Fix the cells with trichloroacetic acid (TCA), wash, and then stain with sulforhodamine B (SRB).
 - For MTT: Add MTT reagent to the wells and incubate to allow for formazan crystal formation.
- Solubilization and Absorbance Reading:
 - For SRB: Solubilize the bound SRB dye with a Tris-based solution.
 - For MTT: Solubilize the formazan crystals with a solvent such as DMSO.
- Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 values.

Cell Cycle Analysis by Flow Cytometry



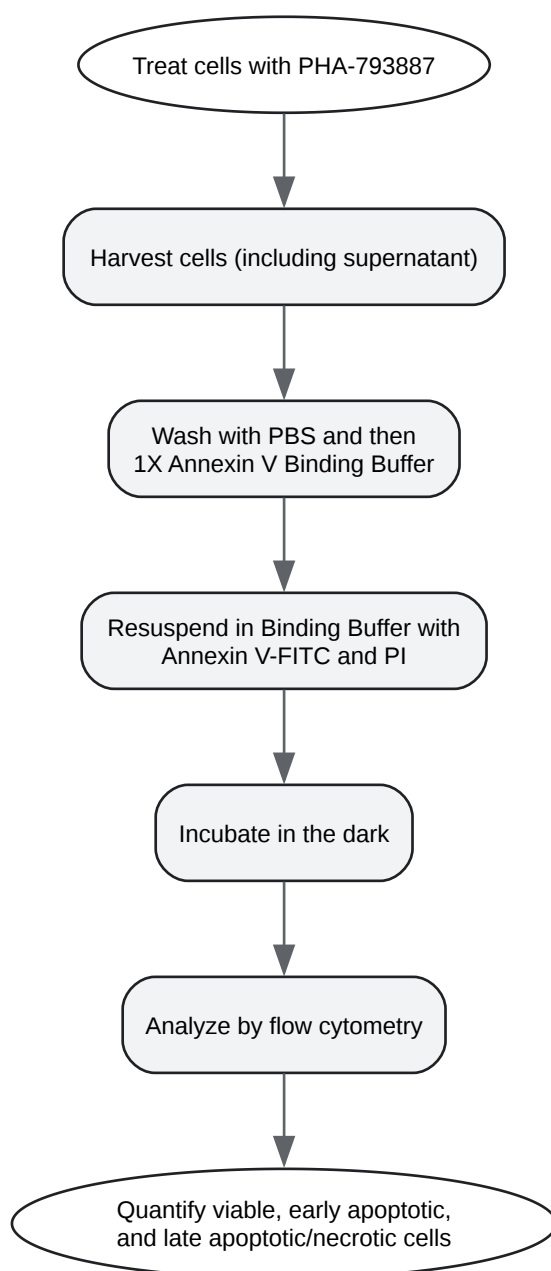
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Caption: Workflow for cell cycle analysis using flow cytometry.

- Cell Treatment: Culture cells to be treated with the desired concentration of **PHA-793887** for a specific duration.
- Harvesting: Detach adherent cells (if applicable) and collect all cells by centrifugation.
- Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C.
- Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

- Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI and collecting the fluorescence emission.
- Data Analysis: Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining



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Caption: Workflow for apoptosis detection by Annexin V/PI staining.

- Cell Treatment: Expose cells to **PHA-793887** at the desired concentration and for the appropriate time to induce apoptosis.
- Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
- Washing: Wash the cells with cold PBS and then with 1X Annexin V Binding Buffer.
- Staining: Resuspend the cells in 1X Annexin V Binding Buffer containing a fluorescently labeled Annexin V conjugate (e.g., FITC) and propidium iodide (PI).
- Incubation: Incubate the cells in the dark at room temperature.
- Flow Cytometry Analysis: Analyze the samples promptly on a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

PHA-793887 is a potent pan-CDK inhibitor that effectively induces cell cycle arrest and apoptosis in various cancer cell lines, including those derived from solid tumors. Its preclinical profile demonstrated promise as a potential anti-cancer therapeutic. However, the unforeseen and severe hepatotoxicity observed in the Phase I clinical trial has precluded its further development. The case of **PHA-793887** underscores the challenges in translating preclinical efficacy and safety data into the clinical setting and highlights the importance of developing more predictive preclinical models for toxicity. For researchers in drug development, the story of **PHA-793887** serves as a critical case study in the development of CDK inhibitors and the importance of thorough toxicological evaluation.

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- To cite this document: BenchChem. [Apoptosis Induction by PHA-793887 in Solid Tumors: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610080#apoptosis-induction-by-pha-793887-in-solid-tumors]

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